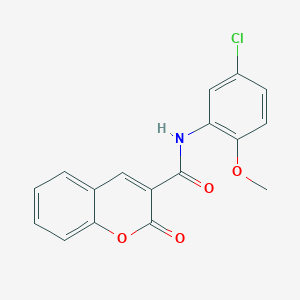

N-(5-chloro-2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO4/c1-22-15-7-6-11(18)9-13(15)19-16(20)12-8-10-4-2-3-5-14(10)23-17(12)21/h2-9H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJILXLFYTCPGLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 5-chloro-2-methoxyaniline with 2-oxo-2H-chromene-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry: N-(5-chloro-2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promising activity against certain enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development .

Medicine: The compound’s anticancer properties have been explored in preclinical studies. It has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it valuable for producing a wide range of products.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of inflammatory pathways and the induction of apoptosis in cancer cells . The molecular targets include enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators .

Comparison with Similar Compounds

- N-(5-chloro-2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide

- N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide

- Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester

Comparison: N-(5-chloro-2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide stands out due to its methoxy group at the 2-position of the phenyl ring, which enhances its lipophilicity and potentially its biological activity. Compared to N-(5-chloro-2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide, the methoxy derivative may exhibit different pharmacokinetic properties, such as improved membrane permeability .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene derivatives class. Its biological activity has garnered attention for potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. This article will delve into its synthesis, biological mechanisms, and relevant research findings.

Synthesis of this compound

The synthesis typically involves the reaction of 5-chloro-2-methoxyaniline with 2-oxo-2H-chromene-3-carboxylic acid. The reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The general synthetic route can be summarized as follows:

| Step | Description |

|---|---|

| 1 | Activation of carboxylic acid using DCC |

| 2 | Reaction with 5-chloro-2-methoxyaniline to form the amide |

| 3 | Purification via recrystallization or chromatography |

This compound exhibits its biological effects primarily through enzyme inhibition. It interacts with specific enzymes involved in inflammatory pathways, potentially suppressing inflammation. Additionally, it has shown cytotoxic effects against various cancer cell lines by inducing apoptosis.

Anti-inflammatory Properties

Research indicates that this compound may inhibit enzymes associated with inflammatory processes. For instance, it has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. The inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators.

Anticancer Activity

Preclinical studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through the activation of caspases and modulation of apoptotic pathways.

Case Studies and Research Findings

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound using MTT assays on different cancer cell lines. The results indicated significant cell death at concentrations as low as 10 µM, suggesting its potential as a chemotherapeutic agent .

- Enzyme Inhibition Studies : Another investigation focused on the compound's ability to inhibit COX enzymes in vitro. The IC50 values were found to be comparable to established anti-inflammatory drugs, highlighting its potential therapeutic application .

- Molecular Docking Studies : Molecular docking analyses confirmed that this compound binds effectively to target enzymes, supporting its role as a potent enzyme inhibitor .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-(5-chloro-2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via a two-step approach:

Coumarin-3-carboxylic acid preparation : React 7-substituted 2-oxo-2H-chromene-3-carboxylic acid with coupling agents (e.g., DCC or EDC) in anhydrous DMF under nitrogen .

Amide bond formation : React the activated acid with 5-chloro-2-methoxyaniline in the presence of a base (e.g., K₂CO₃) at 60–80°C for 12–24 hours .

- Optimization :

- Yield : Use excess amine (1.2–1.5 equiv) and monitor reaction progress via TLC.

- Purity : Purify via flash chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from acetone/water .

- Table 1 : Comparison of reaction conditions from analogous syntheses:

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 1 | DCC, DMF, RT, 24h | 78 | 95 | |

| 2 | K₂CO₃, DMF, 70°C | 85 | 98 |

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- 1H/13C NMR : Assign peaks using DEPT and COSY experiments. Key signals:

- Coumarin C=O at δ ~160 ppm (13C) .

- Aromatic protons in the 5-chloro-2-methoxyphenyl group at δ 6.8–7.5 ppm (1H) .

- X-ray crystallography : Confirm molecular geometry and hydrogen-bonding patterns. Example parameters:

- Space group: P1̄, R factor < 0.05, data-to-parameter ratio >15 .

- Table 2 : Typical spectral

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| 1H NMR (400 MHz) | δ 8.2 (s, 1H, coumarin H-4) | |

| X-ray | Dihedral angle: 85.2° (coumarin) |

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data or crystallographic parameters observed across studies?

- Root causes :

- Sample purity : Impurities >2% can distort NMR shifts. Validate via HPLC (≥99% purity) .

- Crystallization solvents : Polar solvents (e.g., DMF/water) may induce polymorphic variations .

- Mitigation :

- Standardize crystallization protocols (e.g., slow evaporation at 25°C).

- Cross-validate NMR assignments with 2D experiments (HSQC, HMBC) .

Q. What computational strategies predict the biological activity of this compound, particularly its anti-inflammatory potential?

- In silico methods :

Molecular docking : Target COX-2 (PDB: 5KIR) to assess binding affinity. Use AutoDock Vina with Lamarckian GA .

QSAR : Derive descriptors (e.g., logP, polar surface area) from Gaussian09 calculations to correlate with IC₅₀ values .

- Validation : Compare predicted activity with in vitro assays (e.g., LPS-induced TNF-α inhibition in macrophages) .

Q. How can competing side reactions during acylation of the 5-chloro-2-methoxyaniline moiety be mitigated?

- Challenges : Hydrolysis of the activated ester intermediate or N-oxide formation .

- Solutions :

- Use anhydrous DMF and molecular sieves to suppress hydrolysis.

- Limit reaction temperature to ≤80°C to avoid oxidation .

Data Contradiction Analysis

Q. Why might anti-inflammatory activity vary significantly between in vitro and in vivo models for this compound?

- Factors :

- Bioavailability : Poor solubility (logP ~3.5) limits absorption. Use nanoformulations (e.g., liposomes) to enhance delivery .

- Metabolism : Rapid glucuronidation in vivo reduces active compound concentration. Test metabolites using LC-MS/MS .

Methodological Recommendations

- Synthetic reproducibility : Document solvent batch, humidity, and stirring speed to minimize variability .

- Advanced characterization : Combine SC-XRD with DFT calculations (e.g., B3LYP/6-31G*) to validate electronic structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.